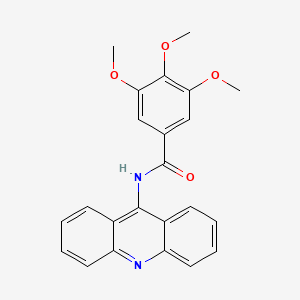

N-9-Acridinyl-3,4,5-trimethoxybenzamide

Description

N-9-Acridinyl-3,4,5-trimethoxybenzamide is a synthetic derivative of 3,4,5-trimethoxybenzamide, a scaffold known for its antiproliferative and antiparasitic activities. The acridine moiety is notable for its DNA intercalation properties, often exploited in anticancer therapies, while the 3,4,5-trimethoxybenzamide group contributes to tubulin polymerization inhibition .

Properties

CAS No. |

1252-07-9 |

|---|---|

Molecular Formula |

C23H20N2O4 |

Molecular Weight |

388.4 g/mol |

IUPAC Name |

N-acridin-9-yl-3,4,5-trimethoxybenzamide |

InChI |

InChI=1S/C23H20N2O4/c1-27-19-12-14(13-20(28-2)22(19)29-3)23(26)25-21-15-8-4-6-10-17(15)24-18-11-7-5-9-16(18)21/h4-13H,1-3H3,(H,24,25,26) |

InChI Key |

FXGZNGNURBHEEG-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=C3C=CC=CC3=NC4=CC=CC=C42 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-9-Acridinyl-3,4,5-trimethoxybenzamide typically involves the reaction of 9-aminoacridine with 3,4,5-trimethoxybenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the amide bond . The reaction conditions usually include refluxing the reactants in an appropriate solvent, such as dichloromethane, for several hours to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for N-9-Acridinyl-3,4,5-trimethoxybenzamide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-9-Acridinyl-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out to modify the acridine moiety or the benzamide group.

Substitution: The compound can participate in substitution reactions, where functional groups on the benzamide or acridine ring are replaced with other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield oxidized derivatives of the acridine or benzamide moieties, while reduction can produce reduced forms of these groups

Scientific Research Applications

N-9-Acridinyl-3,4,5-trimethoxybenzamide has several scientific research applications, including:

Chemistry: The compound is used as a reagent in various organic synthesis reactions and as a precursor for the synthesis of other complex molecules.

Medicine: The compound is investigated for its potential therapeutic effects, including anticancer activity.

Industry: It can be used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of N-9-Acridinyl-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to DNA or proteins, thereby influencing various cellular processes. For example, it may inhibit the activity of certain enzymes or interfere with DNA replication and transcription .

Comparison with Similar Compounds

Key Observations :

- Branched vs. Linear Chains : Branched substituents (e.g., N-isobutyl) exhibit higher yields and slightly elevated melting points compared to linear analogs, likely due to improved crystallinity .

- Aromatic Substituents : N-Benzyl derivatives show distinct aromatic proton signals in NMR, with moderate yields, suggesting steric challenges during synthesis .

Antiparasitic Activity Against Trypanosoma cruzi

- N-Isobutyl-3,4,5-trimethoxybenzamide (Compound 17): Demonstrated potent trypanocidal activity (IC50 = 2.21 µM) and high selectivity (SI = 298.6), attributed to its branched alkyl chain enhancing hydrophobic interactions with parasitic targets like histone deacetylase (HDAC) .

- N-Butyl Analog (Compound 16) : Lower potency (IC50 = 6.21 µM), highlighting the importance of substituent branching .

- N-4-Hydroxybenzyl (Compound 20) : Moderate activity (IC50 = 8.95 µM), suggesting polar groups may reduce membrane permeability .

Antiproliferative and Tubulin Inhibition

- 3,4,5-Trimethoxybenzamide Core : Exhibits tubulin polymerization inhibition, a mechanism leveraged in anticancer drug design .

- N-Biphenyl Derivatives (e.g., 19D) : Hydrophobic interactions with residues like Glu-875 enhance binding affinity, implying that bulkier substituents (e.g., acridinyl) could further optimize activity .

Mechanistic Insights and Molecular Interactions

- Branched Alkyl Chains: Enhance trypanocidal activity by increasing van der Waals interactions with hydrophobic enzyme pockets .

- Aromatic/Acridinyl Groups: Potential for π-π stacking with DNA or protein targets, though this remains speculative for N-9-acridinyl derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.